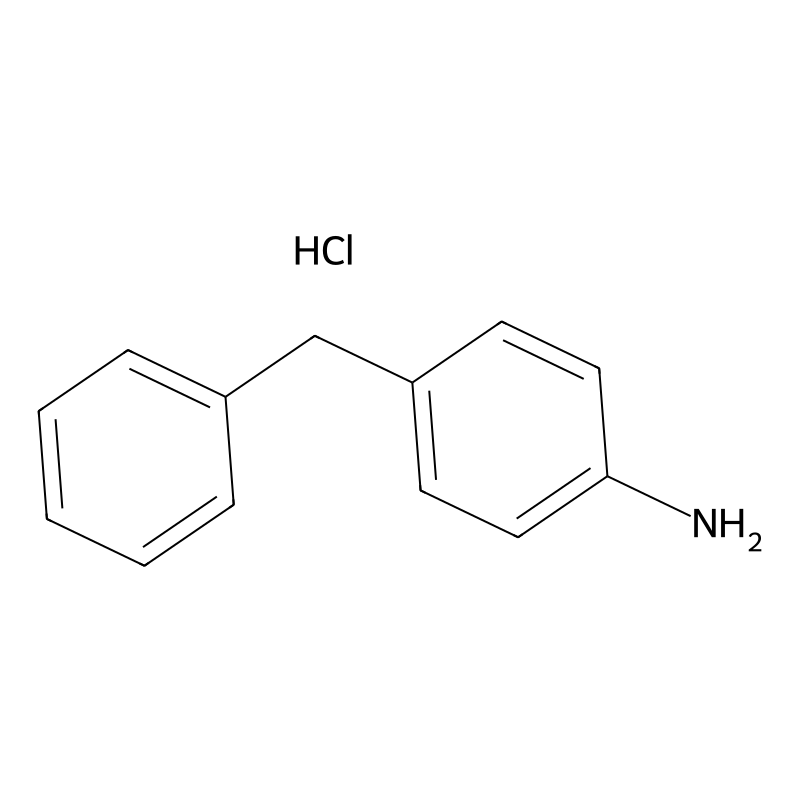

4-Benzylaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Functional Molecule Synthesis

- Synthesis of Heterocycles: 4-Benzylaniline can be used as a starting material for the synthesis of heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their ring structures. An example is the synthesis of 2-amino-6-benzylbenzothiazole (SKA-7), a compound with potential applications in medicinal chemistry [1].

Source

[1] Sigma-Aldrich, "4-Benzylaniline 97 1135-12-2,"

- Preparation of Schiff Bases and Enamines: These functional groups are formed by the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). They find use in various research areas, including catalysis and coordination chemistry [2].

Source

[2] Chemistry LibreTexts, "Schiff Bases and Enamines,"

- Introduction of a Benzylamino Group: The benzylamino group (C6H5CH2NH-) present in 4-benzylaniline can be incorporated into other molecules. This functional group can influence properties like solubility and reactivity, allowing researchers to tailor molecules for specific applications [3].

Source

4-Benzylaniline hydrochloride is an organic compound characterized by the presence of a benzyl group attached to an aniline structure, with hydrochloride indicating the presence of a hydrochloric acid salt. Its chemical formula is CHClN, and it typically appears as a white to off-white crystalline solid. This compound is soluble in water and common organic solvents, making it versatile for various applications in chemical synthesis and biological studies.

- Data for the specific hydrochloride form is limited, but information on the free base (4-benzylaniline) suggests potential hazards:

The primary reaction involving 4-benzylaniline hydrochloride is its hydrochlorination. When 4-benzylaniline reacts with anhydrous hydrogen chloride in chlorobenzene, it forms 4-benzylaniline hydrochloride. This reaction has been investigated using spectroscopic methods, including nuclear magnetic resonance spectroscopy, to elucidate the structural characteristics of the product .

In addition to hydrochlorination, 4-benzylaniline hydrochloride can undergo solvation and dissociation reactions. For instance, in chlorobenzene, it can dissociate back into its parent amine and hydrochloric acid under certain conditions .

4-Benzylaniline hydrochloride exhibits various biological activities, particularly in pharmacological contexts. It has been studied for its potential as an anti-cancer agent due to its ability to interact with cellular pathways involved in tumor growth. Additionally, compounds with similar structures have shown antibacterial properties, suggesting potential applications in treating infections .

The synthesis of 4-benzylaniline hydrochloride typically involves the following steps:

- Hydrochlorination: The reaction of 4-benzylaniline with anhydrous hydrogen chloride in a suitable solvent such as chlorobenzene.

- Isolation: The product can be isolated through crystallization or precipitation methods.

- Purification: Further purification may involve recrystallization from appropriate solvents.

Alternative synthetic routes may also exist, focusing on modifying the aniline structure or employing different halogenating agents .

4-Benzylaniline hydrochloride finds numerous applications across various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing other pharmaceutical compounds.

- Dyes and Pigments: Its chemical structure allows it to be used in dye manufacturing.

- Research: It is utilized in biochemical research for studying enzyme interactions and cellular processes.

Studies have shown that 4-benzylaniline hydrochloride interacts with various biological molecules, which can influence its pharmacological properties. For instance, its solvation behavior in solvents like chlorobenzene affects how it dissociates into its components, which can impact its bioavailability and efficacy in biological systems .

Several compounds share structural similarities with 4-benzylaniline hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Aniline | Simple amine structure | Basic amine; lacks benzyl group |

| Benzylamine | Contains a benzyl group | No aromatic amine; simpler structure |

| N,N-Dimethylbenzylamine | Dimethylated amine | Increased lipophilicity; altered reactivity |

| 4-Chlorobenzanilide | Chlorinated derivative of aniline | Halogen substitution alters reactivity |

Uniqueness of 4-Benzylaniline Hydrochloride: The presence of both a benzyl group and the hydrochloride form gives this compound unique solubility and reactivity characteristics compared to its analogs. Its specific interactions within biological systems also differentiate it from simpler amines or substituted anilines.